4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a pyrazole moiety and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol typically involves multiple steps. One common approach is the condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 4-aminomethylbenzene-1,3-diol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the type of substitution, but common reagents include nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-aminomethylbenzene-1,3-diol: A benzene derivative with a diol group, similar to the parent compound.
Uniqueness
4-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol is unique due to the combination of the pyrazole moiety and the diol group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
4-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H21N3O2/c1-3-6-18-10-13(11(2)17-18)9-16-8-12-4-5-14(19)7-15(12)20/h4-5,7,10,16,19-20H,3,6,8-9H2,1-2H3 |
InChI Key |
GUTHIGXGGGTVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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